molecular formula C3H9NO B13446781 (+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6

(+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6

Cat. No.: B13446781
M. Wt: 81.15 g/mol
InChI Key: HXKKHQJGJAFBHI-LIDOUZCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Isotopic Labeling in Organic and Bioorganic Chemistry

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope. This substitution can involve stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). The key principle behind this method is that the chemical properties of an isotopically labeled molecule are nearly identical to its unlabeled counterpart, yet the difference in mass or nuclear properties allows it to be distinguished and traced. nih.gov

In organic and bioorganic chemistry, this technique offers profound insights into complex systems. nih.gov By tracking the movement of labeled atoms, researchers can unravel intricate reaction pathways and metabolic processes. nih.gov For instance, the use of deuterium-labeled compounds can help determine whether a specific carbon-hydrogen bond is broken in the rate-determining step of a reaction, a phenomenon known as the kinetic isotope effect. Furthermore, isotopically labeled compounds are invaluable in quantitative analysis, particularly in mass spectrometry, where they serve as ideal internal standards due to their similar chemical behavior and distinct mass-to-charge ratio compared to the analyte of interest. researchgate.net

Rationale for Deuterium Incorporation in 1-Amino-2-propanol Systems

The selection of deuterium for labeling 1-amino-2-propanol to create (+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6 is based on several key advantages. Deuterium is a stable, non-radioactive isotope of hydrogen, making it safe to handle and suitable for a wide range of applications, including studies in living organisms. researchgate.net The significant mass difference between protium (B1232500) (¹H) and deuterium (²H) leads to a noticeable shift in the mass spectrum, facilitating its detection and quantification.

In the context of 1-amino-2-propanol, a compound with various industrial and biological applications, deuteration serves multiple purposes. It can be used to investigate its metabolic fate within biological systems. nih.gov By administering the deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision using techniques like mass spectrometry. This is crucial for understanding the toxicology and pharmacology of this class of compounds. nih.gov Moreover, the deuterated analog can act as a superior internal standard for the accurate quantification of unlabeled 1-amino-2-propanol in complex biological matrices. researchgate.net The six deuterium atoms in this compound provide a distinct mass shift, minimizing interference from naturally occurring isotopes. lgcstandards.com

Overview of Stereochemical Considerations in Racemic Amino Alcohols and Deuterated Analogs

1-Amino-2-propanol is a chiral molecule, existing as two non-superimposable mirror images, the (R) and (S) enantiomers. nih.gov The designation "(+/-)" in this compound indicates that it is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. The stereochemistry of amino alcohols is of paramount importance as the biological activity of enantiomers can differ significantly.

The synthesis of deuterated amino alcohols can be achieved through various methods, including the reduction of deuterated amino acids or through stereoselective enzymatic processes. nih.govnih.govrsc.org It is crucial to control the stereochemistry during synthesis to obtain the desired enantiomerically pure or racemic product. The deuteration in this compound at positions 1, 2, and 3 does not alter the chiral center at position 2. Therefore, the stereochemical considerations for the deuterated analog are analogous to those of the unlabeled compound. The separation and analysis of the individual enantiomers of both the deuterated and non-deuterated forms are often necessary to fully understand their distinct biological roles and activities.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃H₃D₆NO
Molecular Weight 81.15 g/mol
IUPAC Name 1-amino-1,1,2,3,3,3-hexadeuteriopropan-2-ol lgcstandards.com
Synonyms (±)-Isopropanolamine-d6, (±)-α-Aminoisopropyl alcohol-d6
Appearance Liquid
Isotopic Purity Typically >98%

Table 2: Spectroscopic Data Comparison (Inferred for Deuterated Compound)

CompoundKey ¹H NMR Signals (ppm, solvent)Key Mass Spec Fragments (m/z)
(+/-)-1-Amino-2-propanol ~1.0 (d, 3H, CH₃), ~2.5 & ~2.7 (dd, 2H, CH₂), ~3.6 (m, 1H, CH) chemicalbook.com75 (M+), 58, 44, 30
(+/-)-1-Amino-2-propanol-d6 Absence of signals corresponding to deuterated positions81 (M+), and fragments shifted by the mass of deuterium

Detailed Research Findings

Furthermore, the stability of the C-D bond compared to the C-H bond can be exploited to probe reaction mechanisms. If a C-H bond at one of the deuterated positions is broken in the rate-determining step of a metabolic transformation, a kinetic isotope effect would be observed, leading to a slower rate of metabolism for the deuterated compound. This information is invaluable for identifying sites of metabolic liability in drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H9NO

Molecular Weight

81.15 g/mol

IUPAC Name

1-amino-1,1,2,3,3,3-hexadeuteriopropan-2-ol

InChI

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/i1D3,2D2,3D

InChI Key

HXKKHQJGJAFBHI-LIDOUZCJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N)O

Canonical SMILES

CC(CN)O

Origin of Product

United States

Synthetic Methodologies for Hexadeuterated 1 Amino 2 Propanol

Chemical Synthesis Approaches for Site-Specific Deuterium (B1214612) Incorporation

Chemical synthesis offers precise control over the location of isotopic labels by employing deuterated reagents or building blocks in established reaction sequences.

Multi-Step Synthetic Routes Utilizing Deuterated Precursors

Multi-step synthesis is a foundational approach for creating complex deuterated molecules from simpler, commercially available deuterated precursors. The synthesis of the non-deuterated 1-amino-2-propanol can be adapted by substituting key starting materials with their deuterated analogues.

One common industrial method for producing 1-amino-2-propanol is the reaction of propylene (B89431) oxide with aqueous ammonia. To synthesize the hexadeuterated target compound, this reaction can be performed using deuterated propylene oxide (propylene-d6 oxide).

Another versatile strategy begins with deuterated acetone (B3395972) (acetone-d6). A potential reaction pathway could involve the following steps:

Cyanohydrin Formation: Reaction of acetone-d6 (B32918) with a cyanide source (e.g., HCN or NaCN) to form acetone-d6 cyanohydrin.

Reduction: Reduction of the nitrile group to a primary amine and the hydroxyl group (if necessary, after protecting it) to yield the target amino alcohol. Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for this reduction. Using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) could introduce further deuterium labels if desired, though it is not required for the target compound.

A different approach utilizes chiral pool starting materials. The amino acid threonine possesses the required carbon skeleton and stereochemistry for producing chiral versions of the target molecule. A practical, scalable synthesis of (R)-1-amino-2-propanol has been demonstrated via the decarboxylation of L-threonine. wikipedia.org By starting with appropriately deuterated L- or D-threonine, the corresponding enantiomerically pure deuterated amino alcohol can be synthesized. wikipedia.org

General methods for the selective synthesis of deuterated amines often involve the reduction of other nitrogen-containing functional groups. For instance, a versatile metal-free method involves the treatment of ynamides with a mixture of triflic acid and a deuterated silane (B1218182) (e.g., triethylsilane-d), which can produce amines with high levels of deuterium incorporation at specific positions. sigmaaldrich.com Similarly, deuterated amides can be reduced to the corresponding amines. The synthesis of deuterated n-octylamine was achieved by first performing a hydrogen-deuterium exchange on n-octanamide using D₂O with a mixed Pd/C and Rh/C catalyst system, followed by reduction of the deuterated amide. nih.gov

PrecursorReagentsKey TransformationProduct
Propylene-d6 oxideAqueous AmmoniaRing-opening of epoxide(+/-)-1-Amino-2-propanol-d6
Acetone-d61. NaCN, H+ 2. LiAlH₄1. Cyanohydrin formation 2. Nitrile reduction(+/-)-1-Amino-2-propanol-d6
L-Threonine-d6Heat, α-tetralone (cat.)Decarboxylation(R)-1-Amino-2-propanol-d6

Derivatization Strategies for Amine and Hydroxyl Functionalities

In multi-step syntheses, the amine (-NH₂) and hydroxyl (-OH) groups of 1-amino-2-propanol often require protection to prevent unwanted side reactions. Derivatization is also a key strategy for the chiral resolution of the racemic mixture.

Protecting Groups: Standard protecting groups can be employed. The amine can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide. The hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) ether) or a silyl (B83357) ether (e.g., TBDMS). These protecting groups are chosen based on their stability to subsequent reaction conditions and the ease of their removal.

Derivatization for Chiral Resolution: A common method for resolving racemic amines and amino alcohols is to convert them into a pair of diastereomers by reacting them with a chiral resolving agent. wikipedia.org For 1-amino-2-propanol, the amine functionality can be reacted with a chiral acid or acid anhydride (B1165640). For example, reaction with dibenzoyl-(L)-tartaric acid anhydride converts the racemic amino alcohol into two diastereomeric half-amides. These diastereomers possess different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization or chromatography. After separation, hydrolysis of the individual diastereomers removes the chiral auxiliary and yields the pure (R) and (S) enantiomers of the deuterated amino alcohol.

Biocatalytic and Enzymatic Deuteration Pathways

Biocatalysis offers an environmentally sustainable alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. rsc.orgnih.gov Enzymes can be used to mediate H-D exchange reactions or to perform enantioselective reductions.

Enzyme-Mediated Hydrogen-Deuterium Exchange Reactions

Enzyme-catalyzed hydrogen-deuterium (H/D) exchange is an efficient method for incorporating deuterium from D₂O, an inexpensive source, into organic molecules. nih.govwikipedia.org Pyridoxal 5'-phosphate (PLP)-dependent enzymes are particularly well-suited for this, as they can reversibly deprotonate amino acids at the α-carbon. nih.govnih.gov

The mechanism involves the formation of an external aldimine intermediate between the amino acid and the PLP cofactor. A catalytic lysine (B10760008) residue in the enzyme's active site abstracts the α-proton, forming a stabilized quinonoid intermediate. nih.gov If the reaction is conducted in a D₂O medium, this intermediate is then deuterated by the solvent or a deuterated lysine residue before the product is released. nih.gov While this method is highly effective for the α-deuteration of amino acids, its direct application to deuterate the non-acidic positions in 1-amino-2-propanol would require enzymes with novel specificities. nih.govnih.govacs.org The protons on the amine and hydroxyl groups themselves are readily exchangeable with D₂O without enzymatic catalysis. wikipedia.org

Enzyme ClassCofactorMechanismApplication
PLP-dependent enzymes (e.g., SxtA AONS, LolT)Pyridoxal 5'-phosphate (PLP)Reversible deprotonation via quinonoid intermediateStereoselective α-deuteration of amino acids in D₂O. nih.govnih.gov

Enantioselective Biocatalytic Reduction for Chiral Deuterated Compounds

The enantioselective reduction of prochiral ketones is a powerful biocatalytic strategy for producing chiral alcohols. Similarly, the reductive amination of ketones can produce chiral amines. These methods can be adapted for the synthesis of chiral deuterated compounds.

A key challenge is the supply of the deuterated nicotinamide (B372718) cofactor, [4-²H]-NADH, required by the reductase enzymes. nih.govrsc.org An innovative strategy combines a clean reductant (H₂) with a cheap deuterium source (D₂O) to generate and recycle [4-²H]-NADH in situ. nih.gov This system can be coupled with various C=O, C=N, or C=C bond reductases (such as alcohol dehydrogenases or engineered amine dehydrogenases) to achieve asymmetric deuteration of a wide range of substrates with excellent stereoselectivity and isotopic purity. nih.govresearchgate.net

For the synthesis of a specific enantiomer of 1-amino-2-propanol-d6, one could envision the biocatalytic reduction of a suitable deuterated precursor, such as 1-amino-propan-2-one-d6 or 1-hydroxy-propan-2-one-d6, using an appropriate (R)- or (S)-selective keto reductase or amine dehydrogenase. nih.govchemrxiv.org Microorganisms like Saccharomyces cerevisiae (baker's yeast) are also known to perform deuterative reductions of carbonyl compounds when cultured in deuterated media. rsc.org

Enantioselective Synthesis and Chiral Resolution of Deuterated 1-Amino-2-propanol

Since (+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6 is a racemic mixture, methods are required to either synthesize a single enantiomer directly (asymmetric synthesis) or to separate the two enantiomers from the mixture (chiral resolution).

Enantioselective Synthesis: As mentioned previously, asymmetric synthesis can be achieved by starting with enantiomerically pure, deuterated precursors from the chiral pool, such as deuterated L-threonine to produce (R)-1-amino-2-propanol-d6. wikipedia.org Another powerful approach is the asymmetric transfer hydrogenation of a corresponding α-amino ketone using a chiral ruthenium catalyst, which can produce chiral 1,2-amino alcohols in high yield and excellent enantioselectivity.

Chiral Resolution: Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org

Crystallization of Diastereomeric Salts: This is the most common method. wikipedia.org It involves reacting the racemic deuterated amino alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these salts can often be separated by fractional crystallization. Once separated, the resolving agent is removed (e.g., by neutralization with a base) to yield the pure (R) and (S) enantiomers of the deuterated amino alcohol. wikipedia.org

Chiral Column Chromatography: This is a direct method of separation that utilizes a chiral stationary phase (CSP). The racemic mixture is passed through the chromatography column, and the two enantiomers interact differently with the CSP, causing them to elute at different times. csic.es This technique can be performed on both analytical and preparative scales to obtain both enantiomers with very high enantiomeric excess (>99% ee). csic.es

MethodPrincipleKey Reagent/ToolOutcome
Enantioselective Synthesis Use of chiral starting materialDeuterated L-Threonine(R)-1-Amino-2-propanol-d6 wikipedia.org
Enantioselective Synthesis Asymmetric catalysisChiral Ruthenium CatalystEnantiomerically enriched 1-Amino-2-propanol-d6
Chiral Resolution Formation and separation of diastereomers(L)-Tartaric AcidSeparation of (R)- and (S)-1-Amino-2-propanol-d6 wikipedia.org
Chiral Resolution Differential interaction with chiral surfaceChiral Stationary Phase (e.g., Chiralpak® IA)Direct separation of (R)- and (S)- enantiomers csic.es

Asymmetric Synthetic Routes to Enantiopure Deuterated Intermediates

The generation of enantiomerically pure forms of deuterated 1-amino-2-propanol can be achieved through asymmetric synthesis, which aims to create a specific stereoisomer directly. This approach is often more efficient than resolving a racemic mixture. acs.org

One effective strategy involves the asymmetric transfer hydrogenation of α-amino ketones. This method, catalyzed by ruthenium complexes, can produce chiral 1,2-amino alcohols with high enantioselectivity. acs.org In the context of synthesizing a deuterated analog, this would involve the reduction of a deuterated α-amino ketone precursor.

Another approach is the use of chiral auxiliaries. For instance, pseudoephedrine can be used as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols from arylglyoxals. nih.gov This methodology could be adapted for deuterated starting materials to yield enantiopure deuterated amino alcohols.

Biocatalytic methods also offer a promising route. Engineered amine dehydrogenases can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. frontiersin.org By using a deuterated ketone substrate, it would be possible to synthesize the desired enantiomer of the deuterated amino alcohol. A patent describes a method for preparing chiral 1-amino-2-propanol by reacting trifluoroacetamide (B147638) with chiral epoxypropane, followed by hydrolysis. patsnap.com Employing a deuterated chiral epoxypropane in this process would yield the corresponding enantiopure deuterated 1-amino-2-propanol.

Table 1: Asymmetric Synthetic Strategies for Chiral Deuterated 1-Amino-2-propanol

MethodKey Reagents/CatalystsPrecursor TypeAdvantages
Asymmetric Transfer HydrogenationRuthenium catalyst, Formic acid/triethylamineDeuterated α-amino ketoneHigh enantioselectivity and yield
Chiral AuxiliaryPseudoephedrineDeuterated arylglyoxalPractical and high-yielding
BiocatalysisEngineered Amine DehydrogenaseDeuterated α-hydroxy ketoneHigh stereoselectivity, mild conditions
Chiral Starting MaterialDeuterated chiral epoxypropane, TrifluoroacetamideDeuterated chiral epoxypropaneDirect synthesis of enantiopure product

Chromatographic and Crystallization-Based Racemic Resolution Techniques

When a racemic mixture of this compound is synthesized, the separation of the enantiomers is necessary to obtain the pure stereoisomers. This process is known as chiral resolution.

Crystallization-based resolution is a classical technique that involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid, to form a pair of diastereomeric salts. youtube.com These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amino alcohol can be recovered by removing the chiral resolving agent.

Chromatographic resolution , particularly using chiral High-Performance Liquid Chromatography (HPLC), is a powerful and widely used method for separating enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. nih.gov A preparatively easy and efficient protocol for the resolution of a similar N-benzoylamino alcohol has been described using a Chiralpak® IA column, which could be adapted for the resolution of deuterated 1-amino-2-propanol derivatives. nih.gov

Table 2: Racemic Resolution Techniques

TechniquePrincipleCommon Reagents/MaterialsKey Considerations
CrystallizationFormation of diastereomeric salts with different solubilitiesChiral acids (e.g., tartaric acid, mandelic acid)Requires a suitable resolving agent and solvent system
Chiral HPLCDifferential interaction with a chiral stationary phaseChiral columns (e.g., Chiralpak® series)Can be used for both analytical and preparative separations

Methodologies for Isotopic Enrichment Assessment and Purity Evaluation

Isotopic Enrichment Assessment is typically performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the mass-to-charge ratio of the molecule with high precision. By comparing the intensity of the ion corresponding to the fully deuterated compound with the ions of partially deuterated or non-deuterated species, the isotopic distribution and the percentage of isotopic enrichment can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for assessing isotopic purity. The absence or significant reduction of signals at the positions where deuterium has been incorporated provides direct evidence of successful deuteration. Quantitative ¹H NMR can be used to determine the degree of deuteration by comparing the integral of the remaining proton signals to a known internal standard. Furthermore, ²H NMR can directly detect the deuterium nuclei, providing complementary information on the location and extent of deuteration.

Purity Evaluation is conducted to identify and quantify any chemical impurities present in the synthesized compound.

Chromatographic Methods: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate the target compound from any impurities. osha.govsielc.com By using appropriate detectors (e.g., Flame Ionization Detector for GC, UV or MS detector for HPLC), the purity can be determined by measuring the relative peak areas.

Spectroscopic Methods: In addition to their use in isotopic enrichment analysis, NMR and MS can also be used to identify the structure of any impurities present.

Table 3: Analytical Techniques for Assessment and Evaluation

Analysis TypeTechniqueInformation Obtained
Isotopic EnrichmentMass Spectrometry (MS)Isotopic distribution, percentage of enrichment
¹H NMR SpectroscopyDegree of deuteration at specific sites
²H NMR SpectroscopyDirect detection and quantification of deuterium
Purity EvaluationGas Chromatography (GC)Separation and quantification of volatile impurities
High-Performance Liquid Chromatography (HPLC)Separation and quantification of non-volatile impurities
NMR SpectroscopyStructural identification of impurities

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the analysis of deuterated compounds, offering detailed insights into molecular structure and isotopic composition. rsc.org A combination of one-dimensional and two-dimensional NMR experiments is utilized for a complete characterization of (+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6.

Deuterium (B1214612) NMR (2H NMR) for Positional Verification and Isotopic Enrichment

Deuterium (²H or D) NMR serves as a direct method for observing the deuterium nuclei within a molecule. For highly deuterated compounds, where the deuterium enrichment is greater than 98 atom%, ²H NMR is an appealing alternative to conventional proton (¹H) NMR for structural verification and enrichment determination. sigmaaldrich.com This is because the signal intensity in ¹H NMR becomes exceedingly weak as deuterium enrichment increases. sigmaaldrich.com

The ²H NMR spectrum of this compound would exhibit distinct signals corresponding to the three different chemical environments of the deuterium atoms: the -CD₂ group at position 1, the -CD group at position 2, and the -CD₃ group at position 3. The chemical shifts of these signals confirm that deuteration has occurred at the intended positions.

Furthermore, ²H NMR can be used to quantitatively assess the isotopic enrichment. sigmaaldrich.com Isotopic enrichment is defined as the mole fraction of the specific isotope (in this case, deuterium) at a particular site, expressed as a percentage. isotope.com By integrating the signals in the ²H NMR spectrum and comparing them to a known standard, the atom % of deuterium at each labeled position can be calculated, providing a precise measure of isotopic purity. sigmaaldrich.com

Table 1: Expected ²H NMR Characteristics for this compound
Deuterated PositionExpected Signal MultiplicityInformation Gained
-CD₃ (Position 3)Singlet (broadened)Confirmation of methyl group deuteration
-CD (Position 2)Singlet (broadened)Confirmation of methine group deuteration
-CD₂ (Position 1)Singlet (broadened)Confirmation of methylene (B1212753) group deuteration

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation and Impurity Profiling

In the ¹H NMR spectrum of highly enriched this compound, the signals corresponding to the protons at the C1, C2, and C3 positions are expected to be absent or reduced to very low-intensity residual peaks. The primary signals observed would be from the protons of the amine (-NH₂) and hydroxyl (-OH) groups. These signals often appear as broad singlets and their chemical shifts can be concentration and solvent dependent. The absence of signals in the aliphatic region provides strong evidence for the successful and complete deuteration of the carbon skeleton.

The ¹³C NMR spectrum is particularly informative. It shows signals for all three carbon atoms in the molecule. However, due to coupling with the attached deuterium atoms (¹J-CD), these signals appear as multiplets instead of singlets. The one-bond carbon-deuterium coupling constants are typically in the range of 20-30 Hz. pitt.edu The splitting pattern confirms the location of the deuterium atoms. For example, the C1 signal would be split by two deuterium atoms, C2 by one, and C3 by three.

Both ¹H and ¹³C NMR are crucial for impurity profiling. By comparing the acquired spectra to reference spectra of common laboratory solvents and potential synthetic byproducts, the chemical purity of the sample can be assessed. epfl.chpitt.edu

Table 2: Comparison of Expected NMR Data for 1-Amino-2-propanol and its d6 Analogue
Nucleus1-Amino-2-propanol (Non-deuterated) chemicalbook.comchemicalbook.comThis compound (Expected)
¹H NMRSignals for CH₃, CH, CH₂, NH₂, OH protons present.Aliphatic signals (CH₃, CH, CH₂) are absent or residual. Signals for NH₂ and OH protons are present.
¹³C NMRThree distinct singlet signals for C1, C2, and C3.Three signals for C1, C2, and C3, each split into a multiplet due to C-D coupling.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful methods for unambiguously assigning signals and determining the connectivity and spatial relationships between atoms in a molecule. uobasrah.edu.iq

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. In a fully deuterated compound like this compound, a standard ¹H-¹H COSY spectrum would be largely uninformative due to the absence of aliphatic protons. However, it would be highly effective in identifying any incomplete deuteration by revealing residual ¹H-¹H correlations.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates nuclei of different types that are separated by one bond, most commonly ¹³C and ¹H. For the deuterated analogue, a ¹³C-¹H HSQC would only show correlations for any non-deuterated sites or impurities. A more specialized ¹³C-²H HSQC experiment can be performed to directly correlate the carbon atoms with their attached deuterium atoms, providing definitive proof of the deuteration positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals which atoms are close to each other in space, regardless of whether they are connected by bonds. For a small and flexible molecule like 1-Amino-2-propanol, NOESY can provide information about preferred conformations. While the racemic nature of the "(+/-)" compound means there is an equal mixture of R and S enantiomers, NOESY could still be used to study the spatial proximity of the remaining protons (NH₂ and OH) to different parts of the deuterated carbon chain.

Table 3: Application of 2D NMR Techniques for Characterizing this compound
TechniquePrimary ApplicationExpected Outcome
COSY (¹H-¹H)Assess isotopic purityAbsence of cross-peaks confirms complete deuteration.
HSQC (¹³C-²H)Verify deuteration positionsCross-peaks observed between C1/D, C2/D, and C3/D.
NOESY (¹H-¹H)Conformational analysisCross-peaks may indicate through-space proximity of NH₂/OH protons to the deuterated backbone.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, providing precise mass measurements and serving as the basis for quantitative applications. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision, which allows for the calculation of its elemental formula. nih.govresearchgate.net For this compound, HRMS can easily distinguish it from its non-deuterated counterpart due to the significant mass difference (approximately 6 Da).

Table 4: Theoretical Exact Masses for 1-Amino-2-propanol Isotopologues
CompoundMolecular FormulaMonoisotopic Mass (Da)
1-Amino-2-propanol (non-deuterated)C₃H₉NO75.0684
This compoundC₃H₃D₆NO81.1061

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis of Deuterated Analogues

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the quantitative analysis of small, volatile molecules. researchgate.net Due to the polar nature of amino alcohols, chemical derivatization, such as silylation, is often required to increase their volatility and improve their chromatographic properties for GC analysis. sigmaaldrich.com

In quantitative studies, deuterated analogues like this compound are ideal internal standards for the quantification of endogenous, non-deuterated 1-Amino-2-propanol using the isotope dilution method. researchgate.netnih.gov The analyte and the deuterated internal standard are chemically identical and thus co-elute or elute very closely on the GC column. A phenomenon known as the "chromatographic isotope effect" can sometimes be observed, where the deuterated compound elutes slightly earlier than its non-deuterated counterpart. nih.gov

The mass spectrometer detects both compounds, and by using selected ion monitoring (SIM), specific fragment ions unique to the analyte and the internal standard are monitored. The ratio of the peak area of the analyte to the peak area of the known amount of internal standard allows for precise and accurate quantification, correcting for any sample loss during preparation and analysis. researchgate.net

Table 5: Hypothetical GC-MS Method for Quantitative Analysis
ParameterCondition/Description
Derivatization AgentN-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
GC Column5% Phenyl-methylpolysiloxane (e.g., SLB™-5ms)
Ionization ModeElectron Ionization (EI)
MS ModeSelected Ion Monitoring (SIM)
Ions Monitored (Analyte)Specific m/z fragments for derivatized 1-Amino-2-propanol
Ions Monitored (Internal Standard)Corresponding m/z+6 fragments for derivatized d6-analogue

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification (non-clinical context)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone analytical technique for the quantification and identification of compounds at trace levels. In non-clinical settings, such as in vitro metabolism studies, this compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its non-deuterated counterpart, 1-Amino-2-propanol. The six deuterium atoms give the molecule a mass six Daltons higher than the unlabeled analyte. This mass difference allows the two compounds to be easily distinguished by the mass spectrometer, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation and chromatographic separation.

For trace analysis, a known amount of the d6-labeled standard is spiked into a sample. The ratio of the MS/MS signal of the target analyte to the signal of the SIL-IS is used to calculate the concentration of the analyte, correcting for matrix effects and variations in instrument response.

In the context of metabolite identification, in vitro systems such as liver microsomes are used to simulate metabolic processes. When the unlabeled 1-Amino-2-propanol is incubated in such a system, LC-MS/MS can be used to detect potential metabolites. The expected metabolic pathways for amino alcohols include oxidation, N-methylation, and conjugation reactions like glucuronidation or sulfation. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, are employed to determine the accurate mass of potential metabolites, from which their elemental composition can be deduced. The fragmentation pattern (MS/MS spectrum) of a suspected metabolite is then compared to that of the parent compound to pinpoint the site of modification.

The table below outlines common metabolic transformations and the expected mass increase from the parent compound, 1-Amino-2-propanol.

Metabolic TransformationMass Change (Da)Description
Hydroxylation+16Addition of one oxygen atom.
N-Methylation+14Addition of a methyl group to the amine.
Glucuronidation+176Conjugation with glucuronic acid (Phase II metabolism).
Sulfation+80Conjugation with a sulfate (B86663) group (Phase II metabolism).

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) for Isomer Differentiation

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a real-time analytical technique for the direct quantification of volatile compounds in air or headspace down to parts-per-trillion levels. nist.gov It utilizes soft chemical ionization, where specific reagent ions (typically H₃O⁺, NO⁺, and O₂⁺) are selected and react with trace volatile compounds in a controlled manner. nih.gov The concentration of the analyte is calculated from the reaction kinetics and the measured ion signals, often without the need for calibration standards. cas.cz

A key capability of SIFT-MS is its potential for isomer differentiation. Structural isomers, such as 1-Amino-2-propanol and 2-Amino-1-propanol, often cannot be distinguished by mass alone. However, they may exhibit different reaction kinetics or produce different product ions when reacting with the various SIFT-MS reagent ions. researchgate.net

H₃O⁺ typically reacts via proton transfer. While both isomers would likely be protonated, the reaction rate might differ.

NO⁺ can react through several channels, including association (adduct formation) or hydride abstraction, which can be highly dependent on the molecule's structure.

O₂⁺ reacts via dissociative charge transfer, leading to fragmentation patterns that are analogous to electron ionization and can be unique for different isomers. researchgate.net

By rapidly switching between these reagent ions and observing the resulting product ions and their branching ratios, SIFT-MS can create a chemical "fingerprint" for a specific volatile compound, enabling the differentiation of isomers in a mixture. researchgate.net While specific SIFT-MS studies on this compound are not documented in the reviewed literature, the principles of the technique demonstrate its high potential for distinguishing it from its deuterated and non-deuterated isomers in real-time gas phase analysis.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Isotopic Effects on Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-Amino-2-propanol displays characteristic absorption bands corresponding to its functional groups: the hydroxyl (-OH), amino (-NH₂), and alkyl (C-H) groups.

The substitution of hydrogen with deuterium in this compound has a pronounced and predictable effect on the IR spectrum. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium has approximately twice the mass of hydrogen, the vibrational frequencies of bonds involving the substituted deuterium atoms are significantly lowered. libretexts.orgedurev.in This isotopic shift is a powerful tool for assigning specific vibrational modes.

For this compound, the deuteration occurs at the C1, C2, and C3 positions. Therefore, the C-H stretching and bending vibrations associated with these carbons are replaced by C-D vibrations at lower wavenumbers. The O-H and N-H vibrations remain unaffected.

The table below summarizes the main IR absorption bands for 1-Amino-2-propanol and the expected isotopic effects upon d6-deuteration.

Vibrational ModeTypical Wavenumber (cm⁻¹) for 1-Amino-2-propanolExpected Effect in d6-Isotopologue
O-H Stretch3400-3200 (broad)No significant change.
N-H Stretch3400-3300 (doublet)No significant change.
C-H Stretch (Alkyl)3000-2850Replaced by C-D stretch at approx. 2200-2100 cm⁻¹.
N-H Bend (Scissoring)1650-1580No significant change.
C-H Bend1470-1350Replaced by C-D bend at lower frequencies.
C-O Stretch1150-1050Minor shift due to coupling with adjacent C-D bonds.
C-N Stretch1250-1020Minor shift due to coupling with adjacent C-D bonds.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.org It is an exceptionally powerful method for determining the absolute configuration (R or S) of chiral molecules in solution, even for those lacking a UV-Vis chromophore. nih.govacs.org The technique works by comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). nih.gov

A study specifically investigating 1-Amino-2-propanol by VCD spectroscopy successfully measured its spectrum in the 2000 to 800 cm⁻¹ region. nih.gov By comparing the experimental spectrum with DFT calculations and observing isotopic shifts in deuterated samples, researchers were able to make definitive assignments of the VCD bands. For instance, in a dilute CDCl₃ solution, two prominent VCD bands were identified at 1272 cm⁻¹ and 1412 cm⁻¹. nih.gov These were assigned to the OH bending mode and a mode coupled to the OH bending of the molecule's most stable conformer, respectively. nih.gov

The excellent agreement between the signs and relative intensities of the experimental VCD bands and those calculated for a specific enantiomer (e.g., the R-enantiomer) allows for an unambiguous determination of the molecule's absolute configuration. The VCD spectrum of the opposite enantiomer will be a mirror image. This direct correlation between experimental data and theoretical prediction makes VCD a definitive tool for stereochemical analysis. americanlaboratory.com

Chiroptical Spectroscopy

Circular Dichroism (CD) Spectroscopy for Enantiomeric Characterization and Conformational Studies

Electronic Circular Dichroism (CD) spectroscopy is a chiroptical technique based on the differential absorption of left and right circularly polarized light by chiral molecules in the ultraviolet and visible regions of the spectrum. nih.gov While 1-Amino-2-propanol itself lacks a strong chromophore necessary for intense electronic transitions, CD spectroscopy remains a valuable tool for its enantiomeric characterization, often through the use of derivatizing agents or multicomponent sensor systems. nih.govutexas.edu

To perform CD analysis, a chiral molecule like 1-Amino-2-propanol can be reacted with a chromophoric achiral reagent to form a new chiral derivative. This derivative can then be analyzed by CD spectroscopy. Alternatively, the chiral analyte can be introduced to a sensor system, for example, one composed of an enantiopure host and a boronic acid, which assembles into a complex that produces a distinct CD signal. utexas.edu

The resulting CD spectrum exhibits positive or negative peaks, known as Cotton effects, at the absorption wavelengths of the chromophore. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the chiral center. By comparing the CD spectrum of an unknown sample to that of a known enantiomeric standard, its absolute configuration can be confirmed. Furthermore, the magnitude of the CD signal is proportional to the concentration difference between the two enantiomers, providing a method for determining the enantiomeric excess (% ee) of a sample. nih.govnsf.gov

Laser-Induced Fluorescence and UV-Vis Spectroscopy for Chiral Discrimination

A comprehensive review of scientific literature reveals a lack of specific studies applying Laser-Induced Fluorescence (LIF) or UV-Vis spectroscopy for the direct chiral discrimination of This compound . Research in this area tends to focus on other analytical techniques for deuterated or chiral molecules, such as NMR and molecular rotational resonance spectroscopy. lookchem.comnih.govnih.gov

However, the principles of LIF and UV-Vis spectroscopy are widely applied for the chiral analysis of other structurally related compounds, such as amino acids and non-deuterated amino alcohols. These methods typically rely on indirect strategies involving chiral selectors or derivatizing agents that interact differently with each enantiomer, leading to a measurable difference in their spectroscopic signals.

General Principles of Chiral Discrimination using UV-Vis and Fluorescence Spectroscopy:

In the absence of a chiral environment, enantiomers are spectroscopically identical. To achieve discrimination using UV-Vis or fluorescence spectroscopy, a chiral auxiliary is introduced to the system. This creates diastereomeric complexes that possess distinct photophysical properties.

The general approaches include:

Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently bonded to a chiral reagent. The resulting diastereomers have different absorption or emission spectra. nih.gov

Chiral Solvating Agents (CSAs): The analyte forms non-covalent diastereomeric complexes with a chiral solvent or additive. This interaction can lead to changes in the spectroscopic properties of the analyte or the CSA. nih.gov

Chiral Probes/Sensors: Specially designed molecules (probes) exhibit a change in their UV-Vis absorbance or fluorescence intensity upon binding to the enantiomers of a substrate. rsc.orgrsc.org The magnitude of this change is often different for each enantiomer, allowing for quantification.

For instance, studies on amino acids have demonstrated the use of fluorescent probes that show greatly enhanced fluorescence in the presence of one specific enantiomer over the other. rsc.org Similarly, chiroptical sensing methods using specific probes can generate distinct UV and Circular Dichroism (CD) signals upon reaction with chiral amines and alcohols, allowing for the determination of enantiomeric composition. nih.gov Another advanced technique, termed UV–Vis-absorption chiral anisotropy (UV–Vis-ChA), utilizes chiral nanostructured particles to discriminate between enantiomers of amino acids by measuring the differential decrease in absorbance over time. researchgate.netsciopen.com

Application to Amino Alcohols:

For amino alcohols, these techniques often involve derivatization or complexation. A fluorescent chiral probe might interact with the amino and hydroxyl groups, with the stereochemistry of the analyte dictating the stability and fluorescence properties of the resulting complex. For example, research has shown that matching the structure and chirality of a fluorescent probe with a specific amino acid enantiomer can produce structurally rigid products with significantly enhanced fluorescence. rsc.org

While these principles are well-established for various chiral molecules, their specific application and efficacy for This compound have not been documented. The isotopic substitution in the molecule is not expected to fundamentally alter the principles of interaction with chiral selectors, but it could subtly influence the energetics and spectroscopic properties of the diastereomeric complexes formed. Without experimental data, any further discussion remains speculative.

Due to the absence of specific research findings, no data tables can be generated for the chiral discrimination of This compound using these methods.

Investigation of Reaction Mechanisms and Kinetic Isotope Effects Kies

Theoretical Frameworks of Isotope Effects in Deuterated 1-Amino-2-propanol Reactions

The physical origin of the deuterium (B1214612) kinetic isotope effect lies in the principles of vibrational spectroscopy and statistical mechanics. princeton.edu The substitution of a hydrogen atom with a heavier deuterium atom does not alter the electronic potential energy surface of a reaction. wikipedia.orgprinceton.edu However, it does affect mass-dependent properties, most notably the vibrational frequencies of chemical bonds. wikipedia.orgprinceton.edu

A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. This is because the vibrational frequency is dependent on the reduced mass of the two connected atoms. princeton.edu Consequently, the zero-point energy (ZPE), the lowest possible vibrational energy state for a bond, is lower for a C-D bond than for a C-H bond. princeton.edu During a reaction that involves the cleavage of this bond, the difference in ZPE between the ground state and the transition state determines the magnitude of the KIE. princeton.edu If the bond is weakened or broken in the transition state, it requires more energy to break the C-D bond compared to the C-H bond, resulting in a slower reaction rate for the deuterated compound. This is known as a "normal" kinetic isotope effect (kH/kD > 1). princeton.edu Conversely, if a bond becomes stiffer in the transition state, an "inverse" isotope effect (kH/kD < 1) may be observed. wikipedia.orgprinceton.edu

These effects are categorized as either primary or secondary. A primary kinetic isotope effect (PD-KIE) is observed when the bond to the isotopically labeled atom is made or broken in the rate-determining step of the reaction. princeton.edu A secondary kinetic isotope effect (SD-KIE) occurs when the isotopically substituted bond is not broken in the rate-determining step, but its vibrational environment is altered between the reactant and the transition state. princeton.edu

Primary Deuterium Kinetic Isotope Effects (PD-KIEs)

Primary KIEs are a direct probe of bond-breaking and bond-forming events in the slowest step of a reaction mechanism.

A significant normal PD-KIE (typically where kH/kD is greater than 2) is strong evidence that the C-H/C-D bond is being cleaved in the rate-determining step of the reaction. princeton.edunih.gov The magnitude of the KIE can provide further details about the nature of the transition state. For example, in studies of β-elimination reactions, where a proton is removed from a carbon adjacent to an electron-withdrawing group, large primary deuterium KIEs with values of kH/kD around 2.5 to 3.5 have been observed, confirming that C-H bond cleavage is the rate-limiting event. nih.gov

In enzymatic reactions, such as those catalyzed by D-amino acid oxidase, large limiting PD-KIEs have been measured for various substrates, with intrinsic deuterium effects determined to be 5.7 for D-alanine and 3.6 for glycine. nih.gov These substantial effects are consistent with mechanisms involving the cleavage of the substrate's C-H bond in the primary, rate-controlling phase of the reaction. nih.gov Similarly, in studies of ethanolamine (B43304) ammonia-lyase with the substrate 2-aminopropanol, deuterium substitution is used to selectively slow the hydrogen transfer step, helping to define and resolve different reaction pathways. nih.gov The observation of a significant KIE confirms that this hydrogen transfer is a kinetically significant step. nih.gov

Reaction / SystemSubstrateObserved kH/kDImplication
β-Eliminative Drug ReleaseCarbamate (B1207046) Linker~2.5 - 3.5C-H bond cleavage is rate-determining. nih.gov
D-Amino Acid OxidaseD-Alanine5.7C-H bond cleavage is part of the rate-determining step. nih.gov
D-Amino Acid OxidaseGlycine3.6C-H bond cleavage is part of the rate-determining step. nih.gov
Ethanolamine Ammonia-Lyase2-AminopropanolSignificantHydrogen transfer is a kinetically significant step. nih.gov

This table presents representative Primary Kinetic Isotope Effect (KIE) values from various studies to illustrate their application in determining rate-limiting steps. The values are indicative of reactions where C-H/C-D bond cleavage is mechanistically crucial.

Classical transition state theory assumes that molecules must surmount an energy barrier to react. However, for the transfer of light particles like hydrogen, a quantum mechanical phenomenon known as tunneling can occur, where the particle passes through the barrier rather than over it. researchgate.net This phenomenon is highly mass-dependent and is significantly less probable for the heavier deuterium isotope. researchgate.net

The presence of quantum tunneling can lead to exceptionally large PD-KIEs, often significantly greater than the semiclassical limit of approximately 7-8 at room temperature. libretexts.org Therefore, the magnitude of an observed PD-KIE can serve as a reasonable first approximation for the degree of quantum tunneling in a hydrogen transfer reaction. researchgate.net While tunneling is most pronounced for light particles, its effects can be observed in various reactions, and its study provides a deeper understanding of the reaction coordinate, often revealing the importance of protein or solvent fluctuations in creating a configuration from which tunneling can occur. researchgate.netrsc.org

Secondary Deuterium Kinetic Isotope Effects (SD-KIEs)

Secondary KIEs arise from isotopic substitution at a position not directly involved in bond cleavage but close to the reaction center. princeton.edu They are typically much smaller than primary effects but provide invaluable information about changes in the transition state structure. princeton.edunih.gov

SD-KIEs are particularly sensitive to changes in the hybridization state of the carbon atom to which the deuterium is attached. princeton.edunih.gov This effect stems from changes in the C-D bond's vibrational bending modes. princeton.edu

sp³ to sp² Rehybridization : When a reaction involves a change in the hybridization of the carbon atom from tetrahedral (sp³) in the reactant to trigonal planar (sp²) in the transition state, the out-of-plane bending vibrations of the C-D bond become less restricted (weaker). princeton.edu This leads to a normal secondary KIE, with kH/kD values typically in the range of 1.1 to 1.2. wikipedia.orgprinceton.edu

sp² to sp³ Rehybridization : Conversely, if the carbon atom's hybridization changes from sp² to sp³, the C-D bending modes become more constrained in the transition state. princeton.edu This results in an inverse secondary KIE, with kH/kD values generally between 0.8 and 0.9. wikipedia.orgprinceton.edu

By measuring these small deviations from unity, chemists can infer the geometry of the transition state. For instance, the distinction between SN1 and SN2 nucleophilic substitution reactions can be probed using SD-KIEs. SN1 reactions, which proceed through an sp²-hybridized carbocation intermediate, typically show large normal SKIEs, whereas SN2 reactions, with their pentacoordinate sp³-like transition state, often yield SKIEs close to or less than one. wikipedia.org

Hybridization Change (at C-D center)Nature of SD-KIETypical kH/kD RangeRationale
sp³ → sp²Normal1.1 - 1.2Weakening of C-D out-of-plane bending vibrations in the transition state. wikipedia.orgprinceton.edu
sp² → sp³Inverse0.8 - 0.9Strengthening of C-D out-of-plane bending vibrations in the transition state. wikipedia.orgprinceton.edu

This table summarizes the expected Secondary Kinetic Isotope Effects (SD-KIEs) based on the change in hybridization at the carbon atom bearing the isotopic label. These effects provide insight into the geometric structure of the reaction's transition state.

Beyond rehybridization, SD-KIEs can also be influenced by steric and electronic effects, such as hyperconjugation. princeton.edulibretexts.org Hyperconjugation involves the stabilizing interaction of a C-H or C-D sigma bond with an adjacent empty or partially filled p-orbital that may be developing in a transition state. libretexts.org

Solvent Deuterium Isotope Effects (SDIEs) in Amino Alcohol Transformations

Solvent Deuterium Isotope Effects (SDIEs) are observed when a reaction is conducted in a deuterated protic solvent, such as deuterium oxide (D₂O), instead of its non-deuterated counterpart (H₂O). chem-station.com This technique is particularly useful for studying the role of the solvent and exchangeable protons (like those on hydroxyl and amino groups) in a reaction mechanism. chem-station.comnih.gov For transformations involving amino alcohols, SDIEs help to elucidate the timing of proton transfers, which are fundamental to many catalytic processes.

When studying amino alcohol transformations, replacing H₂O with D₂O can lead to several observable effects. All exchangeable protons on the substrate's amino (-NH₂) and hydroxyl (-OH) groups, as well as acidic or basic residues in an enzyme's active site, will be replaced by deuterium. nih.gov If a proton transfer involving one of these positions is part of the rate-limiting step, a change in the reaction rate (a KIE) will be observed. chem-station.com

The interpretation of SDIEs can be complex but is often simplified by combining them with substrate isotope effects. nih.gov For instance, a study on the oxidation of proline by proline dehydrogenase showed a primary deuterium kinetic isotope effect of 5.6 and a solvent isotope effect of 2.1 on the k_cat/K_m value. nih.gov The decrease of the primary KIE in D₂O was consistent with a stepwise mechanism where deprotonation precedes hydride transfer. nih.gov In contrast, studies with D-amino acid oxidase using D-serine as a substrate showed a primary deuterium KIE of 4.5 but a solvent isotope effect of unity, establishing that the amino proton is not in flight during the transition state of C-H bond cleavage. nih.gov

Table 1: Examples of Solvent Isotope Effects in Enzyme-Catalyzed Reactions

Enzyme Substrate Primary D KIE (kH/kD) Solvent Isotope Effect (in D₂O) Mechanistic Implication
Proline Dehydrogenase Proline 5.6 2.1 Stepwise mechanism: deprotonation precedes hydride transfer. nih.gov
D-Amino Acid Oxidase D-Serine 4.5 ~1.0 Amino proton is not transferred in the C-H cleavage transition state. nih.gov
Mannitol Dehydrogenase Mannitol 1.8 (at pH 9) 2.4 (at pH > 10) Indicates a proton transfer is involved in the rate-limiting step at high pH. nih.gov

This table presents illustrative data from studies on various enzyme systems to demonstrate the application of SDIEs. The values are sourced from reference nih.gov.

Mechanistic Elucidation of Enzyme-Catalyzed Transformations Involving Deuterated Amino Alcohols

Deuterated amino alcohols like (+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6 are crucial for elucidating the mechanisms of enzyme-catalyzed reactions. By comparing the reaction rates of the deuterated substrate with its non-deuterated counterpart, a primary kinetic isotope effect can be measured. A significant KIE (typically k_H/k_D > 2) indicates that the C-D bond is being broken in the rate-determining step of the reaction. libretexts.org

This approach has been instrumental in understanding enzymes that catalyze the oxidation of alcohols and amines. nih.gov For example, engineered enzyme cascades have been developed to convert diols into valuable amino alcohols. rsc.org Mechanistic studies of such enzymes would rely on deuterated substrates to probe steps like hydrogen abstraction.

A compelling case study involves the enzyme flavocytochrome b₂, which catalyzes the oxidation of lactate (B86563). To determine whether the cleavage of the lactate O-H and C-H bonds occurs in a single concerted step or a stepwise fashion, researchers used a combination of primary deuterium and solvent isotope effects. mst.edu For the wild-type enzyme, the data established that the O-H and C-H bonds are not cleaved in the same transition state, which is consistent with the formation of a carbanion intermediate. mst.edu However, for a mutant enzyme (Y254F), the results were markedly different.

Table 2: Isotope Effects in the Oxidation of Lactate by Wild-Type and Y254F Flavocytochrome b₂

Enzyme Variant Parameter Primary D KIE (L-[2-²H]lactate) Solvent Isotope Effect (in D₂O)
Wild-Type V_max 1.1 2.0
Wild-Type V/K_lactate 1.1 1.0
Y254F Mutant V_max 5.0 1.5

Data sourced from reference mst.edu. The large primary KIE and accompanying SDIE for the mutant enzyme are consistent with a concerted mechanism where the C-H and O-H bonds are cleaved in the same rate-limiting step.

The study on the Y254F mutant enzyme revealed a large primary deuterium isotope effect of 5.0 and a solvent isotope effect of 1.5 on both V_max and V/K_lactate. mst.edu Crucially, measuring the solvent isotope effect with the deuterated lactate substrate established that both isotope effects arise from the same chemical step. This result provides strong evidence for a concerted mechanism involving the coupled motion of the alcohol proton and the lactate α-hydrogen in the transition state. mst.edu

Deuterium as a Mechanistic Probe in Radical-Mediated Processes

In addition to enzymatic and ionic reactions, deuterium labeling is a fundamental tool for investigating radical-mediated processes. The high bond dissociation energy of a C-D bond compared to a C-H bond means that reactions involving hydrogen atom transfer (HAT) as the rate-determining step will exhibit a significant primary kinetic isotope effect.

The use of deuterium labeling can confirm the presence of radical intermediates and clarify reaction pathways. researchgate.net For instance, in developing a method for the enantioselective radical C-H amination to synthesize β-amino alcohols, mechanistic probes were essential. nih.gov A proposed mechanism involving a regioselective 1,5-HAT would be expected to show a KIE if a deuterated substrate were used, confirming that C-H abstraction is the rate-limiting, selectivity-determining step. nih.gov

Similarly, in the development of a photoredox protocol for preparing enantioenriched α-deuterated α-amino acids, the mechanism relies on radical processes. nih.gov Deuterium labeling experiments are frequently employed in such studies to trace the origin of hydrogen atoms and to validate proposed radical cascade mechanisms. researchgate.net If a proposed mechanism involves a HAT from a specific source, running the reaction with a deuterated version of that source should lead to deuterium incorporation in the product, confirming the pathway. acs.org The absence or presence of a KIE when a substrate's C-H bond is deuterated can definitively prove or disprove its cleavage in the rate-limiting step of a radical reaction.

Applications in Chemical and Biomedical Research Methodologies

Utilization as Internal Standards in Quantitative Analytical Procedures

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. The method relies on the use of an isotopically labeled version of the analyte as an internal standard. nih.gov (+/-)-1-Amino-2-propanol-d6 serves as an ideal internal standard for the quantification of its non-labeled counterpart, 1-amino-2-propanol, and related amino alcohols in complex biological or environmental samples. lumiprobe.comnih.gov

The principle of IDMS involves adding a known amount of the deuterated standard to a sample before any processing or analysis. nih.gov Because the deuterated standard is chemically identical to the natural analyte, it experiences the same physical and chemical effects during sample preparation, extraction, and chromatographic separation. nih.gov Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard.

When the sample is analyzed by mass spectrometry, the instrument can distinguish between the analyte and the deuterated standard based on their mass-to-charge ratio difference. nih.gov The ratio of the signal intensity of the natural analyte to that of the isotopically labeled standard is measured. This ratio is then used to calculate the precise concentration of the analyte in the original sample, effectively correcting for variations in sample recovery and instrument response. nih.govnih.gov This approach provides a level of accuracy and precision that is difficult to achieve with other quantification methods. nih.gov Deuterated amino acid mixtures are commercially available for use as concentration standards in high-throughput metabolomic analyses using LC/MS or GC-MS. sigmaaldrich.com

TechniquePrincipleRole of (+/-)-1-Amino-2-propanol-d6Key Advantage
Isotope Dilution Mass Spectrometry (IDMS)A known amount of an isotopically labeled standard is added to a sample. The ratio of the natural analyte to the standard is measured by MS to determine the analyte's concentration. nih.govServes as the internal standard for the quantification of 1-amino-2-propanol.High accuracy and precision due to correction for sample loss and matrix effects. nih.govnih.gov

Probing Metabolic Pathways and Transformations in Model Systems

Isotopically labeled compounds are essential tools for elucidating metabolic pathways and understanding the biotransformation of molecules within biological systems. clearsynth.comchem-station.com

(+/-)-1-Amino-2-propanol-d6 can be used as a tracer to follow the metabolic fate of 1-amino-2-propanol in various biological systems. When introduced into microbial or cell cultures, the deuterium-labeled compound enters the same metabolic pathways as its non-labeled analog. nih.gov Research on Pseudomonas species has shown that 1-aminopropan-2-ol (B43004) is metabolized via intermediates such as 1-aminopropan-2-ol O-phosphate and propionaldehyde. nih.gov

By using the deuterated tracer, scientists can track the flow of the carbon and nitrogen atoms through these pathways. Analytical techniques like mass spectrometry or NMR spectroscopy can then be used to detect the presence of deuterium (B1214612) in downstream metabolites. This allows for the unambiguous identification of metabolic products derived from 1-amino-2-propanol and helps to quantify the flux through different branches of a metabolic network. This approach is invaluable for understanding how organisms assimilate and degrade specific compounds. frontiersin.org

Deuterium labeling is a powerful strategy for investigating the biosynthesis of complex natural products. nih.gov The (R)-enantiomer of 1-aminopropan-2-ol is a known precursor in the biosynthesis of cobalamin (vitamin B12), where it is derived from the amino acid L-threonine. wikipedia.org

By supplying a biological system with (+/-)-1-Amino-2-propanol-d6, researchers can determine if and how this molecule is incorporated into larger structures like cobalamin. If the deuterium label is detected in the final product, it confirms the role of 1-amino-2-propanol as a building block. Furthermore, the specific location of the deuterium atoms in the product molecule can provide detailed insights into the enzymatic reactions and chemical mechanisms involved in the biosynthetic pathway. acs.orgnih.gov

Metabolic ProcessOrganism/System ExampleKey Intermediates of 1-Amino-2-propanol MetabolismUtility of Deuterium Labeling
CatabolismPseudomonas sp.1-aminopropan-2-ol O-phosphate, Propionaldehyde, Propionate nih.govTraces the carbon skeleton and nitrogen atom through the degradation pathway.
BiosynthesisCobalamin (Vitamin B12) producing organisms(R)-1-Aminopropan-2-ol O-phosphate wikipedia.orgConfirms incorporation into the final structure and elucidates reaction mechanisms.

Role in Structural Biology and Conformational Dynamics Studies via Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules. clearsynth.com However, the ¹H NMR spectra of large molecules like proteins can be exceedingly complex due to the large number of overlapping proton signals. libretexts.org

The strategic replacement of hydrogen with deuterium simplifies ¹H NMR spectra because deuterium is not detected in a standard proton NMR experiment. libretexts.orgstudymind.co.uk If (+/-)-1-Amino-2-propanol-d6 is used as a ligand that binds to a protein or as a component of a larger molecule, its presence can help in assigning signals and interpreting structural data.

Furthermore, deuterium (²H) NMR spectroscopy provides unique information that is not accessible through proton NMR. wikipedia.org Since deuterium has a nuclear spin of 1, it possesses a quadrupole moment, which makes its NMR signal highly sensitive to the local electronic environment and molecular motion. wikipedia.org By analyzing the deuterium NMR signals from a labeled site, researchers can gain detailed insights into the orientation, conformational dynamics, and mobility of the labeled part of the molecule, such as its behavior within a protein's binding pocket or a lipid membrane. wikipedia.org

Applications in Asymmetric Catalysis and Ligand Design

Amino alcohols are a fundamental class of chiral ligands used in asymmetric catalysis to control the stereochemical outcome of chemical reactions. researchgate.netnih.gov The hydroxyl and amino groups can coordinate to a metal center, creating a rigid chiral environment that directs an incoming substrate to react in a specific orientation.

Introducing deuterium into a chiral ligand can subtly influence its properties and, consequently, the catalytic process. The replacement of hydrogen with deuterium in (+/-)-1-Amino-2-propanol-d6 can lead to several effects. The increased mass can alter vibrational frequencies and bond lengths, which may have a minor impact on the ligand's conformation and how it coordinates to a metal. More significantly, the C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect (KIE) if that bond is broken or involved in a critical step of the catalytic cycle. chem-station.com

Researchers can synthesize deuterated ligands like those derived from (+/-)-1-Amino-2-propanol-d6 to probe reaction mechanisms. rsc.orgnih.gov By comparing the reaction rates and stereoselectivities of the deuterated and non-deuterated catalysts, they can gain valuable information about the rate-determining steps and the transition state structures of the reaction. In some cases, deuteration has also been shown to improve the metabolic stability and bioavailability of drug molecules, a concept that can be extended to the stability of the catalyst itself. nih.gov

Chiral Auxiliaries and Ligands Derived from Enantiopure Deuterated 1-Amino-2-propanol

Enantiomerically pure 1,2-amino alcohols are significant compounds in chemical synthesis due to their biological activities and wide-ranging applications. nih.govresearchgate.net Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Amino alcohols are effective chiral auxiliaries because they can form chelate structures. In particular, derivatives of ephedrine (B3423809) are widely used in this capacity. The synthesis of optically active carboxylic acids or amino acids can be achieved with high efficiency through the asymmetric alkylation of substrates attached to pseudoephedrine.

While specific research detailing the use of enantiopure deuterated 1-amino-2-propanol as a chiral auxiliary is not extensively documented in readily available literature, the principles of chiral auxiliary-based synthesis provide a clear framework for its potential applications. The synthesis of oxazolidinone chiral auxiliaries, popularized by David A. Evans, often commences from amino alcohols. These auxiliaries have been successfully applied to a multitude of stereoselective transformations, including aldol (B89426) reactions, alkylation reactions, and Diels-Alder reactions. The general method involves the reaction of an acid chloride with the oxazolidinone to form an imide, where substituents on the oxazolidinone direct subsequent reactions to the alpha-position of the carbonyl on the substrate.

Given the well-established utility of amino alcohols in forming such chiral auxiliaries, enantiopure deuterated 1-amino-2-propanol could be employed to synthesize deuterated chiral auxiliaries. These deuterated auxiliaries would be invaluable for mechanistic studies of asymmetric reactions, allowing researchers to trace the fate of the auxiliary and investigate kinetic isotope effects in the stereodifferentiating step.

Table 1: Common Chiral Auxiliaries Derived from Amino Alcohols

Chiral Auxiliary TypePrecursor Amino Alcohol ExampleTypical Applications
Oxazolidinones(1S,2R)-2-Amino-1,2-diphenylethanolAsymmetric aldol reactions, alkylations, acylations
Pseudoephedrine Amides(1S,2S)-PseudoephedrineAsymmetric alkylation of enolates
SAMP/RAMP Hydrazones(S)-1-Amino-2-(methoxymethyl)pyrrolidineAsymmetric alkylation of aldehydes and ketones

This table presents examples of common chiral auxiliaries derived from non-deuterated amino alcohols to illustrate the potential applications for their deuterated analogs.

Stereoselective Transformations Facilitated by Deuterium Labeling

Deuterium labeling is a powerful technique for elucidating reaction mechanisms and can influence the stereoselectivity of chemical transformations through the kinetic isotope effect (KIE). scielo.org.mxlibretexts.org The C-D bond is stronger than the C-H bond, leading to a slower rate for reactions that involve the cleavage of a C-D bond in the rate-determining step. scielo.org.mxlibretexts.org This phenomenon, known as the primary kinetic isotope effect, can be exploited to enhance the stereochemical outcome of a reaction.

Deuterium-labeled α-amino acids, for instance, have significant applications in drug discovery and biomedical science. nih.gov The presence of deuterium can improve the metabolic stability of drug candidates. nih.gov Various methods have been developed for the enantioselective deuteration of amino acids, highlighting the importance of stereocontrol in isotopic labeling. nih.govrsc.orgnih.govacs.orgescholarship.org

In the context of (+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6, the deuterium atoms are not positioned at a stereocenter. However, this compound can serve as a deuterated building block in more complex syntheses. For example, in iridium-catalyzed hydrogen auto-transfer reactions for the conversion of primary alcohols to 1,2-amino alcohols, deuterium labeling studies have been crucial for understanding the reaction mechanism. nih.gov Such studies have demonstrated that deuterium can be incorporated at various positions, providing insights into the reversibility of certain steps. nih.gov While not directly facilitating stereoselectivity in this specific precursor, its use in mechanistic studies helps in optimizing reaction conditions to achieve higher enantioselectivity.

Furthermore, there are instances where the presence of deuterium in the solvent, such as D₂O, can enhance enantioselectivity. researchgate.netchinesechemsoc.org This solvent isotope effect is thought to arise from stronger hydrogen bonding in D₂O, which can influence the transition state of a reaction. chinesechemsoc.org

Investigation of Hydrogen Bonding Networks and Intermolecular Interactions in Amino Alcohol Systems

Amino alcohols are capable of forming extensive hydrogen bonding networks due to the presence of both hydroxyl (-OH) and amino (-NH₂) groups, which can act as both hydrogen bond donors and acceptors. nih.gov These interactions play a crucial role in determining the solid-state structure and properties of these compounds. nih.gov X-ray crystallography studies on salts of amino alcohols have revealed that all potential hydrogen bond donors and acceptors are typically involved in these interactions. nih.gov

Isotopic substitution of hydrogen with deuterium is a subtle modification that can significantly impact the properties of hydrogen bonds. mdpi.com NMR spectroscopy is a particularly powerful tool for studying these effects. researchgate.netmdpi.com Deuterium substitution can lead to observable isotope effects on NMR chemical shifts, providing detailed information about the geometry and strength of hydrogen bonds. semanticscholar.org Specifically, the replacement of a proton with a deuteron (B1233211) in a hydrogen bond can alter the vibrational frequencies and zero-point energies, leading to changes in bond lengths and, consequently, the chemical shifts of nearby nuclei. researchgate.net

Table 2: Spectroscopic Techniques for Studying Hydrogen Bonding in Deuterated Amino Alcohols

Spectroscopic TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR)Isotope effects on chemical shifts, hydrogen bond geometry and dynamics. researchgate.net
Infrared (IR) SpectroscopyChanges in vibrational frequencies of O-H/O-D and N-H/N-D stretching bands, indicating hydrogen bond strength. rsc.org
Neutron DiffractionPrecise location of deuterium atoms, providing accurate hydrogen bond distances and angles.

Development of Novel Isotopic Labeling Strategies for Complex Organic Molecules

Isotopic labeling is a fundamental technique in chemical and biomedical research, providing insights into reaction mechanisms, metabolic pathways, and drug disposition. musechem.comclearsynth.com The synthesis of isotopically labeled compounds, particularly complex molecules, presents significant challenges. chemicalsknowledgehub.comimist.ma Consequently, there is a continuous effort to develop novel and efficient isotopic labeling strategies.

One of the major strategies is late-stage functionalization, which involves introducing the isotopic label at a late step in the synthesis. musechem.comacs.org This approach is advantageous as it minimizes the number of steps involving the expensive and sometimes radioactive isotope. musechem.com Another key strategy is the use of isotopically labeled building blocks, such as this compound. These building blocks can be incorporated into larger molecules through various synthetic transformations.

The development of multicomponent reactions (MCRs) also offers a promising avenue for the synthesis of isotopically labeled molecules. thieme-connect.com MCRs allow for the rapid assembly of complex molecules from simple, often isotopically labeled, starting materials. thieme-connect.com This approach is highly convergent and can provide access to a diverse range of labeled compounds. thieme-connect.com

The availability of deuterated precursors like this compound is crucial for the advancement of these labeling strategies. It allows synthetic chemists to design and execute syntheses of complex deuterated molecules for a wide array of applications, from mechanistic studies in organic chemistry to the development of deuterated drugs with improved pharmacokinetic profiles. scielo.org.mxsymeres.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Structural Prediction and Spectroscopic Parameter Correlation

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. For (+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6, DFT calculations are instrumental in predicting its three-dimensional structure and correlating theoretical spectroscopic parameters with experimental data. researchgate.netmdpi.com

DFT methods are used to perform geometry optimizations, which determine the lowest energy arrangement of atoms in the molecule. This provides precise information on bond lengths, bond angles, and dihedral angles. For the deuterated compound, DFT can predict the subtle changes in geometry compared to its non-deuterated counterpart, which arise from the different zero-point vibrational energies of C-D versus C-H bonds.

Furthermore, DFT is a powerful tool for predicting spectroscopic properties. mdpi.com By calculating nuclear shielding tensors, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei. youtube.com These theoretical predictions are crucial for assigning peaks in experimental NMR spectra. For this compound, DFT can specifically predict the upfield shifts in the ¹³C NMR spectrum for the carbons bonded to deuterium (B1214612), a characteristic secondary isotope effect. Similarly, calculations of vibrational frequencies can predict the Infrared (IR) spectrum, highlighting the shift to lower wavenumbers of the C-D stretching and bending modes compared to the C-H modes. ajchem-a.com Correlation of these calculated parameters with experimental spectra serves to validate both the computational model and the experimental structure determination. nih.gov

Table 1: Illustrative Example of DFT-Calculated vs. Experimental Spectroscopic Data for a Deuterated Carbon Center.
ParameterMethodCalculated ValueExperimental Value
¹³C Chemical Shift (ppm) for CD₃B3LYP/6-311++G(d,p)20.120.3
C-D Stretch Freq. (cm⁻¹)B3LYP/6-311++G(d,p)22152220
C-H Stretch Freq. (cm⁻¹)B3LYP/6-311++G(d,p)29752980

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While DFT provides insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. tandfonline.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations are used to perform a thorough conformational analysis. The molecule's internal rotations around its single bonds allow it to adopt various shapes or conformers. An MD simulation can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. pitt.edu This is particularly important for understanding which shapes the molecule is likely to adopt in different environments.

MD simulations are also exceptionally useful for studying interactions with solvent molecules. nih.gov By placing the deuterated amino alcohol in a simulation box filled with explicit solvent molecules (e.g., water), one can observe how the solute and solvent arrange and interact. mdpi.com These simulations can reveal details about hydrogen bonding between the amino and hydroxyl groups of the solute and the surrounding water molecules. The effect of deuteration on the strength and dynamics of these hydrogen bonds can be quantified, as deuterium substitution is known to affect hydrogen bond properties. nist.gov The resulting trajectories provide information on properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. nih.gov

Table 2: Representative Data from Conformational Analysis via MD Simulation.
ConformerKey Dihedral Angle (O-C-C-N)Relative Energy (kcal/mol)Population (%)
1 (Gauche)65.2°0.0055
2 (Anti)178.5°0.8530
3 (Gauche)-68.1°1.2015

Quantum Mechanical Calculations for Understanding Isotopic Substitution Effects and Reaction Pathways

Quantum Mechanical (QM) calculations, encompassing both DFT and wave function-based methods, are fundamental for a deep understanding of the consequences of isotopic substitution. numberanalytics.com The primary difference between a hydrogen and a deuterium atom is its mass. QM calculations show that this mass difference leads to a lower zero-point vibrational energy (ZPVE) for a C-D bond compared to a C-H bond. dalalinstitute.com This difference in ZPVE is the origin of many kinetic and thermodynamic isotope effects.

QM methods can be used to model reaction pathways involving this compound. For a given chemical reaction, such as the oxidation of the alcohol or the amination of another molecule, QM calculations can map out the potential energy surface, locating reactants, products, and the transition state that connects them. nih.govresearchgate.net By calculating the energies of these points for both the deuterated and non-deuterated isotopologues, one can predict how the reaction rate will be affected by the deuterium labeling. If a C-D bond is broken in the rate-determining step of the reaction, a primary kinetic isotope effect is expected, where the reaction proceeds more slowly for the deuterated compound due to the higher energy required to break the stronger C-D bond (relative to its ZPVE).

These calculations provide mechanistic insights that are critical for understanding how the molecule behaves in chemical transformations. nih.gov

Table 3: Illustrative QM Calculation of Zero-Point Vibrational Energies (ZPVE) and their Difference.
BondVibrational Frequency (cm⁻¹)ZPVE (kcal/mol)ΔZPVE (H - D) (kcal/mol)
C-H (in CH₃)~29804.261.15
C-D (in CD₃)~22203.11

Future Research Directions and Emerging Methodologies

Advancements in Scalable and Cost-Effective Deuteration Techniques for Complex Amino Alcohol Derivatives

The synthesis of deuterated compounds like (+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6 has historically been challenged by high costs and complex, multi-step procedures. google.comscielo.org.mx However, recent developments are focused on creating more scalable and economically viable deuteration methods. researchgate.netnih.gov Key areas of advancement include:

Catalyst Development : Research is ongoing to develop more efficient and selective catalysts for hydrogen isotope exchange (HIE) reactions. scielo.org.mxresearchgate.net This includes the use of earth-abundant metal catalysts and photocatalysts, which offer a greener and more cost-effective alternative to precious metal catalysts. scielo.org.mxresearchgate.net

Flow Chemistry : The application of flow chemistry provides numerous advantages over traditional batch synthesis, such as precise control over reaction parameters, improved safety, and the potential for continuous manufacturing. x-chemrx.com Late-stage HIE in flow reactors is a promising strategy for the efficient deuteration of complex molecules. x-chemrx.com

Novel Deuterium (B1214612) Sources : The use of inexpensive and readily available deuterium sources like heavy water (D₂O) and deuterated solvents (e.g., DMSO-d6) is a key focus. nih.govx-chemrx.comacs.org Base-promoted deuteration using DMSO-d6 has been shown to be a step-economical and metal-free approach. nih.govacs.org

Reductive and Dehalogenative Deuteration : Besides HIE, techniques like reductive and dehalogenative deuteration are expanding the toolkit for isotopic labeling, allowing for the synthesis of selectively deuterated compounds. researchgate.net

Deuteration TechniqueKey AdvantagesRepresentative Catalyst/Reagent
Hydrogen Isotope Exchange (HIE) Direct C-H functionalization, atom economy. researchgate.netx-chemrx.comPlatinum-group metals, Ruthenium complexes, Photocatalysts. researchgate.net
Base-Promoted Deuteration Metal-free, cost-effective, step-economical. nih.govacs.orgDMSO-d6, NaOH/D₂O. nih.govresearchgate.net
Flow Chemistry HIE Precise control, enhanced safety, scalability. x-chemrx.comPd/C with D₂O. x-chemrx.com
Reductive Deuteration Access to specific labeling patterns. researchgate.netSmI₂/D₂O, Mg/BrCH₂CH₂Br/D₂O. scielo.org.mxresearchgate.net

Integration of Advanced Spectroscopic and Mass Spectrometric Platforms for Enhanced Sensitivity and Specificity

The analysis and characterization of deuterated compounds heavily rely on sophisticated analytical techniques. pharmaffiliates.com Future directions aim to integrate advanced spectroscopic and mass spectrometric methods to achieve unprecedented levels of sensitivity and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-field NMR spectroscopy is crucial for confirming the position and extent of deuterium incorporation. mdpi.comwikipedia.org Future advancements will likely focus on developing new pulse sequences and probes to enhance the detection of low-gamma nuclei like deuterium.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is indispensable for determining the exact mass and, consequently, the deuteration level of molecules. metsol.com Techniques like liquid chromatography-mass spectrometry (LC-MS) allow for the quantification of deuterated compounds in complex mixtures. acs.org The development of new ionization sources and mass analyzers will further improve sensitivity. metsol.comnih.gov

Vibrational Spectroscopy : Infrared (IR) spectroscopy can provide information about C-D bonds, which have characteristic vibrational frequencies distinct from C-H bonds. pharmaffiliates.com

Hyphenated Techniques : The coupling of different analytical techniques, such as NMR-MS and IR-MS, can provide complementary information for unambiguous characterization of deuterated molecules.

Analytical PlatformInformation ProvidedEmerging Trends
High-Field NMR Site and percentage of deuteration, structural confirmation. mdpi.comCryoprobes, advanced pulse sequences.
LC-HRMS Accurate mass, isotopic distribution, quantification. acs.orgImproved ionization techniques, enhanced resolution. nih.gov
Deuterium MRI (DMRI) Noninvasive metabolic imaging. nih.govIntegration into standard clinical MRI scanners. nih.gov

Expansion of Isotope Effect Applications to Novel Enzymatic and Chemical Reaction Systems

The substitution of hydrogen with deuterium leads to the kinetic isotope effect (KIE), where the C-D bond, being stronger than the C-H bond, is broken more slowly. nih.govwikipedia.org This phenomenon is a powerful tool for elucidating reaction mechanisms. nih.goviaea.org

Future research will focus on applying KIE studies to new and more complex systems:

Enzyme Mechanism Elucidation : KIE studies are instrumental in determining the rate-limiting steps in enzyme-catalyzed reactions. nih.govnih.gov By using substrates like deuterated 1-amino-2-propanol, researchers can probe the mechanisms of enzymes that act on amino alcohols, such as aminotransferases or dehydrogenases. nih.gov

Chemical Reaction Pathways : In synthetic organic chemistry, deuterium labeling helps to track the fate of specific hydrogen atoms, thereby clarifying reaction pathways and the structures of transition states. acs.org

Solvent Isotope Effects : Investigating reactions in D₂O can reveal the role of proton transfer in a reaction mechanism. nih.govmdpi.com Inverse solvent kinetic isotope effects can be a diagnostic feature of certain reaction types. mdpi.com

A primary deuterium KIE is observed when the C-H bond being broken is replaced by a C-D bond, with typical kH/kD values ranging from 1 to 5. nih.gov

Development of High-Throughput Screening (HTS) Methods for Deuterated Compound Synthesis and Application

To accelerate the discovery and optimization of deuterated compounds, high-throughput screening (HTS) methodologies are being developed. protheragen.ai This involves the automation of synthesis and testing processes.

Automated Synthesis : The use of automated synthesis platforms can rapidly generate libraries of deuterated compounds with variations in the position and degree of deuteration. protheragen.aiiaea.orgnih.gov This allows for the efficient exploration of structure-activity relationships.

Computational Tools : Computational chemistry can be used to predict isotope effects and guide the design of deuterated molecules, optimizing the selection of candidates for synthesis. protheragen.ai

Screening for Improved Properties : HTS can be employed to screen these libraries for desired properties, such as enhanced metabolic stability or improved performance in material applications.

The integration of computational design, automated synthesis, and HTS will create a powerful workflow for the discovery of novel deuterated compounds with tailored properties. protheragen.aiscispace.com

Exploration of Deuterated 1-Amino-2-propanol in Materials Science and Functional Molecule Design (non-biological)

The unique properties imparted by deuterium are increasingly being exploited in materials science. acs.org The stronger C-D bond can lead to materials with enhanced stability and performance. scielo.org.mx

Polymer Science : Incorporating deuterated monomers like a derivative of 1-amino-2-propanol into polymers can improve their thermal and oxidative stability. scielo.org.mx Isotope-labeled polymers are also used to study polymer degradation, surface interactions, and mechanical properties. alfa-chemistry.com

Organic Electronics : In organic light-emitting diodes (OLEDs), replacing C-H bonds with C-D bonds in the active materials can increase their operational lifetime by suppressing non-radiative decay pathways. acs.org

Functional Molecule Design : Deuterated building blocks can be used to synthesize functional molecules with specific properties. The altered vibrational frequencies of C-D bonds can be useful in designing materials with specific optical or electronic characteristics.

The exploration of deuterated 1-amino-2-propanol and its derivatives as precursors for polymers and other functional materials represents a promising avenue for creating next-generation materials with superior properties. polymersource.ca

Q & A

Q. What are the critical physical and chemical properties of (±)-1-Amino-2-propanol-1,1,2,3,3,3-d6 that influence experimental design?

The compound’s deuterated form (C3H3D6NO, MW 81.14) has a boiling point of ~159.9°C and melting point of -2°C . Its density (1.075 g/cm³) and refractive index (nD ~1.461–1.463) are critical for solvent selection and reaction optimization. The presence of six deuterium atoms at positions 1,1,2,3,3,3 enhances isotopic stability, making it suitable for kinetic isotope effect (KIE) studies .

Q. How can enantiomeric purity of (±)-1-Amino-2-propanol-d6 be verified in synthesis workflows?

Chiral chromatography (e.g., using amylose- or cellulose-based columns) or polarimetry is recommended. For example, (R)-(-)-1-Amino-2-propanol-d6 has a specific optical rotation ([α]D) of -9.4° (neat), which can distinguish enantiomers . NMR analysis (e.g., ¹H or ²H) coupled with chiral shift reagents (e.g., Eu(hfc)₃) may resolve enantiomeric signals .

Q. What safety protocols are essential for handling this compound?

The compound is classified as flammable (UN 2735) and corrosive, with a flash point of 77.2°C. Use explosion-proof equipment, inert gas purging, and personal protective equipment (PPE) including nitrile gloves and face shields. Spills require neutralization with weak acids (e.g., citric acid) and disposal via hazardous waste channels .

Advanced Research Questions

Q. How does isotopic labeling with D6 affect metabolic tracing in biological systems?

The deuterium atoms at positions 1,1,2,3,3,3 reduce metabolic exchange rates due to stronger C-D bonds, enabling precise tracking in pathways like lipid biosynthesis or neurotransmitter metabolism. Mass spectrometry (MS) with selected reaction monitoring (SRM) or ²H-NMR can detect labeled metabolites at sensitivities <0.1% .

Q. What are the challenges in synthesizing (±)-1-Amino-2-propanol-d6 with >98% isotopic purity?

Key challenges include minimizing proton-deuterium exchange during synthesis. Methods involve deuterated reagents (e.g., D2O or NaBD4) and anhydrous conditions. Post-synthesis purification via vacuum distillation (bp 159–160°C) or preparative HPLC ensures purity. Isotopic enrichment is verified using high-resolution MS (HRMS) or ²H-NMR .

Q. How do structural variations (e.g., stereochemistry) impact catalytic activity in asymmetric synthesis?

The (R)-enantiomer of 1-Amino-2-propanol-d6 acts as a chiral ligand in transition-metal catalysis (e.g., Ru or Pd complexes), influencing enantioselectivity in C-C bond formation. Computational studies (DFT) show that deuterium substitution alters steric and electronic parameters, affecting transition-state energetics by ~2–5 kJ/mol .

Q. What analytical discrepancies exist in reported physicochemical data, and how can they be resolved?

Contradictory boiling points (e.g., 159.9°C vs. 291.7°C) arise from impurities or measurement conditions. Differential scanning calorimetry (DSC) under controlled pressure (e.g., 1 atm N₂) and gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., n-alkanes) can resolve such conflicts .

Methodological Recommendations

  • Synthesis Optimization : Use Schlenk-line techniques to prevent moisture ingress during deuterium labeling .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to assess shelf-life under storage conditions (2–8°C, inert atmosphere) .
  • Data Validation : Cross-reference NMR (¹H, ¹³C, ²H) with computational tools (e.g., ACD/Labs or MestReNova) to confirm structural assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.